
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is a chemical compound with the molecular formula C16H31ClN2. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with dodecyl chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization .
化学反应分析
Types of Reactions
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium hydroxide .
科学研究应用
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: The compound is employed in the extraction and purification of biomolecules.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism by which 3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including proteins and nucleic acids, through electrostatic interactions. These interactions can disrupt the structure and function of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1-dodecyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium chloride
- 1-octyl-3-methylimidazolium chloride
Uniqueness
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium chloride is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better solubility in organic solvents compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar environments .
属性
分子式 |
C16H33ClN2 |
|---|---|
分子量 |
288.9 g/mol |
IUPAC 名称 |
3-dodecyl-1-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C16H32N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-15H,3-13,16H2,1-2H3;1H |
InChI 键 |
WREWAMXVXPPKQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1C[NH+](C=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


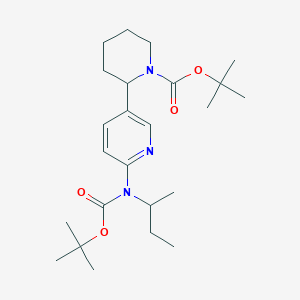

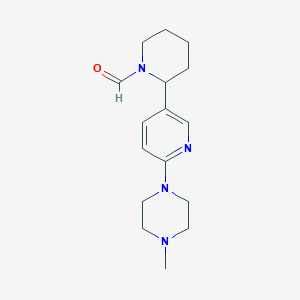
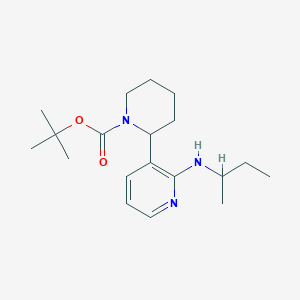
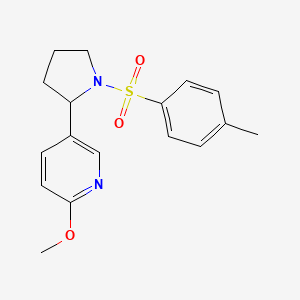

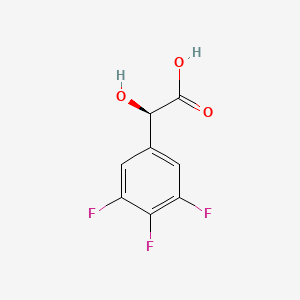
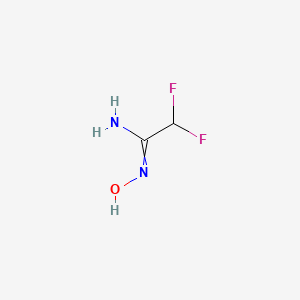
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)

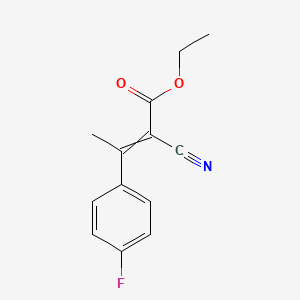

![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)

